6-Chloro-4-hydroxy-N-(tetrahydro-2-furanylmethyl)-3-quinolinecarboxamide is a synthetic compound belonging to the class of quinoline carboxamides. It has garnered significant interest in scientific research due to its potent inhibitory activity against the epidermal growth factor receptor (EGFR) [].
A controlled, efficient, and robust three-stage manufacturing process has been developed for the synthesis of 6-Chloro-4-hydroxy-N-(tetrahydro-2-furanylmethyl)-3-quinolinecarboxamide dimaleate, also known as Afatinib Dimaleate. [] This process involves:
This optimized process allows for large-scale production with a high yield of 84% for the free base and provides control over both process-related and degradation impurities [].
6-Chloro-4-hydroxy-N-(tetrahydro-2-furanylmethyl)-3-quinolinecarboxamide acts as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) []. It covalently binds to cysteine residues in the ATP binding site of the receptor, thereby blocking its kinase activity and downstream signaling pathways involved in cell proliferation and survival. []
6-Chloro-4-hydroxy-N-(tetrahydro-2-furanylmethyl)-3-quinolinecarboxamide, under the name Afatinib, is primarily studied for its potential as an anti-cancer agent due to its potent EGFR inhibition []. Preclinical studies have shown promising results in inhibiting the growth of various cancer cell lines, particularly those overexpressing EGFR. It is currently approved for treating non-small cell lung cancer (NSCLC) with specific EGFR mutations. []
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: